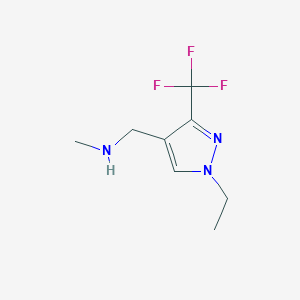
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
Overview
Description
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H12F3N3 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a compound characterized by its unique trifluoromethyl pyrazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 215.18 g/mol. It features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl pyrazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies report that derivatives of trifluoromethyl pyrazoles demonstrate significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Certain analogs have shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
A study examining the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting potential as an alternative therapeutic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study utilizing MCF-7 breast cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Neuroprotective Effects
Research conducted on neuronal cell lines indicates that the compound may mitigate oxidative stress-induced damage. The results showed a reduction in reactive oxygen species (ROS) levels following treatment with the compound.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The trifluoromethyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Properties
IUPAC Name |
1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOBEJNBCFKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















